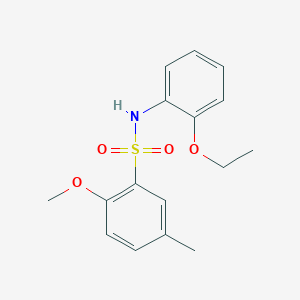
3-fluoro-N-(4-isopropylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(4-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamide class of compounds and possesses a fluoro-substituted aromatic ring.
作用机制
The mechanism of action of 3-fluoro-N-(4-isopropylphenyl)benzamide involves the inhibition of HDAC enzymes. This inhibition leads to the accumulation of acetylated histones, which in turn results in the activation of various genes involved in the regulation of cell cycle progression and differentiation. This mechanism of action has been found to be effective in the treatment of various types of cancer such as breast cancer, leukemia, and lymphoma.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(4-isopropylphenyl)benzamide have been extensively studied. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the major advantages of 3-fluoro-N-(4-isopropylphenyl)benzamide is its high potency and selectivity towards HDAC enzymes. This makes it an ideal candidate for the development of targeted therapies for various types of cancer. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its therapeutic potential.
未来方向
There are several future directions for the research and development of 3-fluoro-N-(4-isopropylphenyl)benzamide. One of the areas of interest is the development of analogs with improved solubility and pharmacokinetic properties. Additionally, the potential use of this compound in combination with other chemotherapeutic agents is an area of active research. Finally, the development of targeted therapies using this compound for the treatment of specific types of cancer is an area of great interest.
Conclusion:
In conclusion, 3-fluoro-N-(4-isopropylphenyl)benzamide is a promising compound with potential therapeutic applications in the treatment of various types of cancer. Its mechanism of action involves the inhibition of HDAC enzymes, which has been found to be effective in inducing apoptosis in cancer cells and suppressing tumor growth. While there are limitations to its use, ongoing research and development of this compound have the potential to lead to the development of targeted therapies for the treatment of cancer.
合成方法
The synthesis of 3-fluoro-N-(4-isopropylphenyl)benzamide involves the reaction of 3-fluorobenzoyl chloride with 4-isopropylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product in high yield and purity.
科学研究应用
3-fluoro-N-(4-isopropylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit strong inhibitory activity against a variety of enzymes such as HDAC6, HDAC8, and HDAC10. These enzymes play a crucial role in the regulation of gene expression and are involved in various cellular processes such as cell cycle progression and differentiation.
属性
分子式 |
C16H16FNO |
|---|---|
分子量 |
257.3 g/mol |
IUPAC 名称 |
3-fluoro-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16FNO/c1-11(2)12-6-8-15(9-7-12)18-16(19)13-4-3-5-14(17)10-13/h3-11H,1-2H3,(H,18,19) |
InChI 键 |
XSJNCMJVZNGRNT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





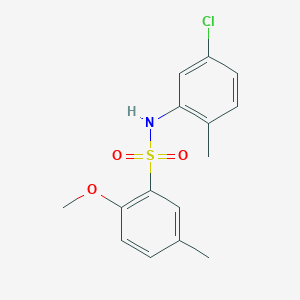
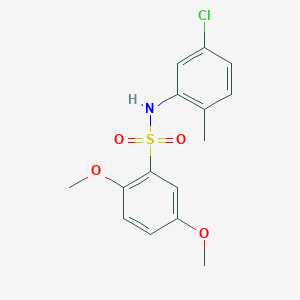
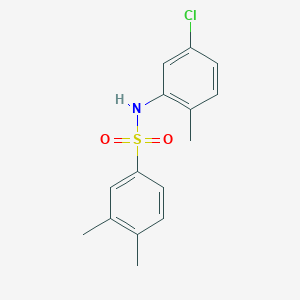
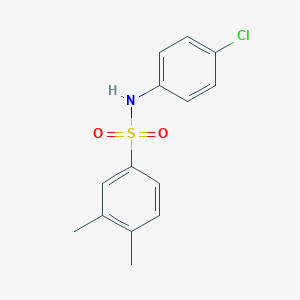
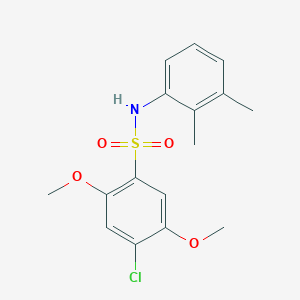
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
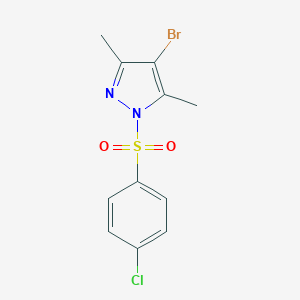
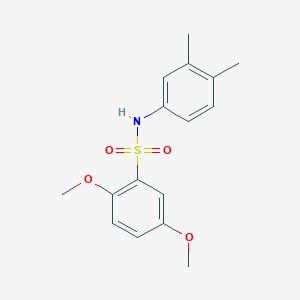
![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
